molecular formula C17H23NO5 B261887 Ethyl 1-(3,4-dimethoxybenzoyl)piperidine-3-carboxylate

Ethyl 1-(3,4-dimethoxybenzoyl)piperidine-3-carboxylate

Cat. No. B261887
M. Wt: 321.4 g/mol
InChI Key: UUIWMCVZJJZGEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(3,4-dimethoxybenzoyl)piperidine-3-carboxylate, also known as EDP-106, is a chemical compound that has gained interest in the field of scientific research due to its potential therapeutic properties.

Mechanism of Action

Ethyl 1-(3,4-dimethoxybenzoyl)piperidine-3-carboxylate works by inhibiting the activity of enzymes that are involved in the production of amyloid beta, a protein that is associated with the development of Alzheimer's disease. It also has antioxidant properties, which may help to reduce oxidative stress in the brain.
Biochemical and Physiological Effects:
Studies have shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to protect neurons from damage and reduce inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethyl 1-(3,4-dimethoxybenzoyl)piperidine-3-carboxylate in lab experiments is its specificity for the target enzymes involved in the production of amyloid beta. However, its efficacy and safety in humans have not yet been fully established, and further research is needed to determine its potential as a therapeutic agent.

Future Directions

There are several potential future directions for research on Ethyl 1-(3,4-dimethoxybenzoyl)piperidine-3-carboxylate. One area of interest is the development of more potent and selective inhibitors of amyloid beta production. Another potential direction is the investigation of this compound's effects on other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to determine the optimal dosing and safety profile of this compound in humans.
In conclusion, this compound is a promising compound that has shown potential for the treatment of neurological disorders. Its specificity for the target enzymes involved in the production of amyloid beta makes it an attractive candidate for further research. However, its efficacy and safety in humans have not yet been fully established, and additional studies are needed to determine its potential as a therapeutic agent.

Synthesis Methods

Ethyl 1-(3,4-dimethoxybenzoyl)piperidine-3-carboxylate can be synthesized using a multi-step process that involves the reaction of piperidine with 3,4-dimethoxybenzoyl chloride, followed by esterification with ethyl alcohol. The final product is a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

Ethyl 1-(3,4-dimethoxybenzoyl)piperidine-3-carboxylate has been studied extensively for its potential therapeutic properties, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects, which may help to prevent or slow the progression of these diseases.

properties

Molecular Formula

C17H23NO5

Molecular Weight

321.4 g/mol

IUPAC Name

ethyl 1-(3,4-dimethoxybenzoyl)piperidine-3-carboxylate

InChI

InChI=1S/C17H23NO5/c1-4-23-17(20)13-6-5-9-18(11-13)16(19)12-7-8-14(21-2)15(10-12)22-3/h7-8,10,13H,4-6,9,11H2,1-3H3

InChI Key

UUIWMCVZJJZGEW-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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